
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, also known as MRS1477, is a selective agonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. MRS1477 has been the subject of scientific research due to its potential therapeutic applications in various diseases, including inflammatory bowel disease, cancer, and diabetes.
Applications De Recherche Scientifique
Anticancer Potential
Nicotinic acid and its derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, have been investigated for their anticancer properties. These compounds have shown promising results in the development of anticancer drugs due to their biological activities. Research has demonstrated that nicotinic acid derivatives can play a significant role in treating cancer, offering a wide variety of biological properties beneficial in anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020).
Neuroprotective Effects
Studies have explored the neuroprotective effects of nicotinamide, a compound closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide. Nicotinamide has been investigated for its potential to preserve and enhance neurocognitive function, with evidence suggesting benefits against age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury. The research underscores the non-toxic, cost-effective, and widely available nature of nicotinamide, making it a candidate for further studies in human supplemental use for neuroprotection (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).
Metabolic and Epigenetic Regulation
Nicotinamide N-methyltransferase (NNMT), associated with nicotinamide metabolism, has been identified as a critical enzyme at the intersection of cellular metabolism and epigenetic regulation. It plays a significant role in various pathologies, including metabolic disorders and cancer. The enzyme's regulation of NAD metabolism and cell methylation balance is of particular interest, highlighting its potential as a target for pharmaceutical interventions in treating metabolic diseases and cancer (Roberti, Fernández, & Fraga, 2021).
Insights on Diabetes Management
Research on the combination of streptozotocin and nicotinamide has provided a model for studying type 2 diabetes. This model sheds light on the mechanisms of diabetes induction and the potential protective role of nicotinamide against cytotoxic effects, offering insights into managing type 2 diabetes. The review emphasizes the importance of understanding the genotoxic behavior of streptozotocin and the protective capability of nicotinamide, contributing to the development of therapeutic strategies for diabetes (Rais et al., 2021).
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSYKWTESSXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
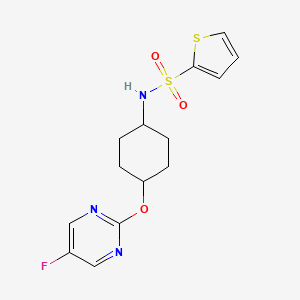
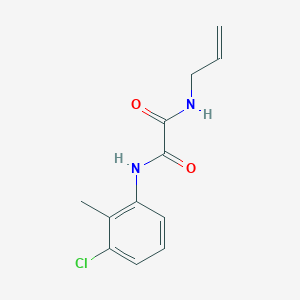
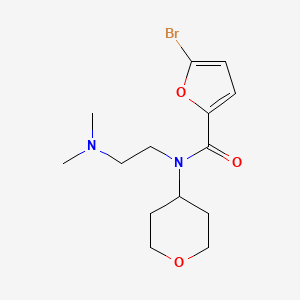


![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

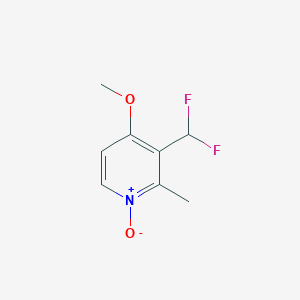

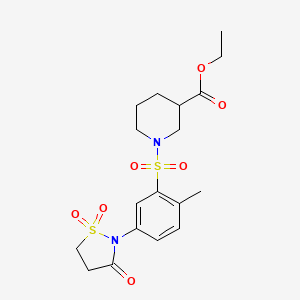
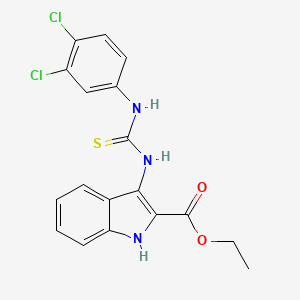
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)
